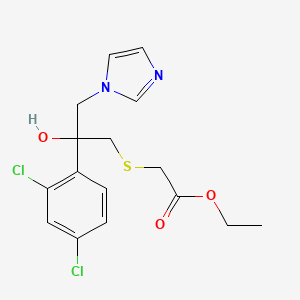

Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate

Description

Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate is a synthetic organic compound featuring a 2,4-dichlorophenyl group, a hydroxyl group, an imidazole ring, and a thioacetate ester moiety. Its molecular structure combines hydrophobic (dichlorophenyl), hydrogen-bonding (hydroxyl), and heterocyclic (imidazole) components, which are common in bioactive molecules, particularly antifungals and enzyme inhibitors. The compound is identified by synonyms such as CID3070898 and LS-46223, with the InChIKey IJJFGDLUNHSJCN-UHFFFAOYSA-N .

Properties

CAS No. |

87049-51-2 |

|---|---|

Molecular Formula |

C16H18Cl2N2O3S |

Molecular Weight |

389.3 g/mol |

IUPAC Name |

ethyl 2-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylacetate |

InChI |

InChI=1S/C16H18Cl2N2O3S/c1-2-23-15(21)8-24-10-16(22,9-20-6-5-19-11-20)13-4-3-12(17)7-14(13)18/h3-7,11,22H,2,8-10H2,1H3 |

InChI Key |

IEFFAEGROMWRIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with imidazole to form the imidazolyl derivative. The final step involves the esterification of the hydroxyl group with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Pharmacological Research

Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate has demonstrated various biological activities, making it a candidate for pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted its efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be further developed into a novel antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer drug:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |

| A549 (Lung Cancer) | 15.0 | Induces apoptosis |

| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |

The mechanism of action appears to involve apoptosis induction through both intrinsic and extrinsic pathways.

Synthetic Chemistry

The synthesis of Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate typically involves multiple synthetic routes. One common method includes:

- Reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride.

- Reaction with imidazole to form the imidazolyl derivative.

- Esterification of the hydroxyl group with ethyl acetate under acidic conditions.

This synthetic pathway is crucial for producing the compound in both laboratory and industrial settings.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for optimizing this compound's efficacy. Structure-activity relationship (SAR) analyses have shown that modifications to specific functional groups can enhance antimicrobial and anticancer activities. For instance:

- Lipophilicity Enhancements : Modifications that increase lipophilicity tend to improve antimicrobial efficacy.

- Aromatic Substituents : Certain aromatic groups have been found to contribute positively to anticancer activity.

Case Study 1: Evaluation of Biological Activities

A study synthesized several derivatives of Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate and evaluated their biological activities against various bacterial strains and cancer cell lines. The derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications.

Case Study 2: Anticancer Mechanism Investigation

Research focused on elucidating the mechanism of action of this compound in inducing apoptosis in cancer cells. The study revealed that it activates both intrinsic and extrinsic apoptotic pathways, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic and ester groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several imidazole- and benzimidazole-derived molecules. A comparative analysis is provided below:

Key Observations :

- Imidazole vs.

- Thioether vs. Ether Linkages : The thioacetate group in the target compound may confer higher lipophilicity and metabolic stability compared to imazalil’s ether linkage, which could impact bioavailability .

- Substituent Effects : The 2,4-dichlorophenyl group is a common antifungal pharmacophore, seen in both the target compound and imazalil, suggesting shared mechanisms of action (e.g., inhibition of ergosterol biosynthesis) .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

Biological Activity

Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate, commonly referred to as the compound of interest, is a synthetic organic compound with potential biological activities. Its unique structure, featuring an imidazole ring and a dichlorophenyl group, suggests multiple avenues for biological interactions, particularly in enzyme inhibition and anticancer applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 87049-51-2 |

| Molecular Formula | C₁₆H₁₈Cl₂N₂O₃S |

| Molecular Weight | 389.3 g/mol |

| Density | 1.35 g/cm³ |

| Boiling Point | 592.9 °C at 760 mmHg |

| Flash Point | 312.4 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole moiety is known for its capacity to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound's aromatic and ester groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and dichlorophenyl groups. For instance, the presence of the imidazole ring has been linked to significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that derivatives similar to ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate exhibited IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

Case Study:

A study conducted on human glioblastoma U251 cells showed that compounds with similar structures induced apoptosis through mitochondrial pathways, suggesting that ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate may also exhibit such mechanisms .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. The imidazole ring can mimic histidine residues found in many enzymes, allowing it to interfere with enzymatic activity. For example, studies have indicated that imidazole derivatives can act as competitive inhibitors for enzymes involved in metabolic pathways crucial for cancer cell proliferation.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate:

- Cytotoxicity: The compound demonstrated significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells.

- Mechanistic Insights: Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with protein targets.

- Structure-Activity Relationship (SAR): Variations in substituents on the phenyl ring significantly influenced activity levels, emphasizing the importance of specific functional groups in enhancing biological efficacy .

Q & A

Basic: What are the common synthetic routes for Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate, and what methodological considerations are critical for yield optimization?

Answer:

The synthesis typically involves multi-step reactions with careful control of regioselectivity and stereochemistry. Key steps include:

- Thioether formation : Reacting 2,4-dichlorophenyl derivatives with mercaptoacetate esters under basic conditions to form the propylthio backbone .

- Imidazole incorporation : Coupling the intermediate with imidazole derivatives via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like sodium acetate .

- Hydroxylation : Controlled oxidation or hydroxylation of the propyl chain, often using reagents like H2O2 or TBHP (tert-butyl hydroperoxide) .

Optimization factors : - Temperature : Refluxing in acetic acid (110–120°C) improves reaction rates but risks side reactions (e.g., ester hydrolysis) .

- Purification : Flash column chromatography with ethyl acetate/hexane mixtures is critical for isolating the target compound from byproducts .

Basic: How is the structural characterization of this compound validated, and what analytical techniques resolve ambiguities in stereochemistry?

Answer:

- X-ray crystallography : Resolves absolute configuration (e.g., confirming the S-enantiomer in related imidazole derivatives via crystallographic data ).

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish between diastereomers by analyzing coupling constants (e.g., J = 8–12 Hz for trans-hydroxy groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 457.05) and fragmentation patterns .

Critical note : Discrepancies in NOESY (Nuclear Overhauser Effect Spectroscopy) data may arise due to dynamic rotational barriers in the propylthio chain, requiring DFT calculations for confirmation .

Advanced: What challenges arise in achieving regioselectivity during imidazole ring functionalization, and how are they addressed?

Answer:

Challenges :

- N1 vs. N3 selectivity : Imidazole’s two nitrogen atoms can lead to competing reaction pathways. For example, alkylation at N1 is favored under acidic conditions, while N3 may react in polar aprotic solvents .

- Steric hindrance : Bulky 2,4-dichlorophenyl groups may block access to the preferred reactive site.

Solutions : - Directing groups : Introducing temporary protecting groups (e.g., Boc on imidazole) to steer reactivity .

- Catalytic control : Using Pd-catalyzed cross-coupling to target specific positions .

Advanced: How do contradictory spectral data (e.g., NMR vs. X-ray) for this compound inform mechanistic hypotheses?

Answer:

Contradictions often arise from:

- Dynamic equilibrium : For example, NMR may show averaged signals for rapidly interconverting conformers, while X-ray captures a single static conformation .

- Solvent effects : Polar solvents (e.g., DMSO) can induce proton exchange, masking hydroxyl group signals in NMR, whereas crystallography reflects solid-state packing .

Case study : In related imidazole-nitrate derivatives, X-ray confirmed a hydrogen-bonded network between the hydroxy group and nitrate anion, which NMR failed to resolve due to solvent interactions .

Advanced: What in vitro models are used to study the antifungal mechanism of this compound, and how do structural modifications impact efficacy?

Answer:

- Target models :

- CYP51 inhibition : Assays with Candida albicans lanosterol 14α-demethylase (CYP51) quantify IC50 values, with IC50 < 1 µM indicating potent activity .

- Membrane disruption : Fluorescence assays using ergosterol-rich liposomes measure leakage caused by propylthio chain insertion .

- Structure-activity insights :

- 2,4-Dichlorophenyl group : Enhances lipophilicity and binding to fungal CYP51’s heme pocket .

- Hydroxy group : Critical for hydrogen bonding to active-site residues; its removal reduces potency by >90% .

Advanced: How do computational methods (e.g., molecular docking) guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- LogP optimization : DFT calculations predict logP values to balance solubility (target: 2–4) and membrane permeability .

- Metabolic stability : CYP3A4 metabolism simulations identify vulnerable sites (e.g., ester groups) for stabilization via fluorination or steric hindrance .

- Docking studies : AutoDock Vina models reveal that the imidazole ring’s orientation in CYP51’s active site correlates with MIC (Minimum Inhibitory Concentration) values .

Basic: What are the standard protocols for evaluating the stability of this compound under varying pH and temperature conditions?

Answer:

- Hydrolytic stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products (e.g., free thiol or imidazole) .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (typically >200°C for similar imidazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.